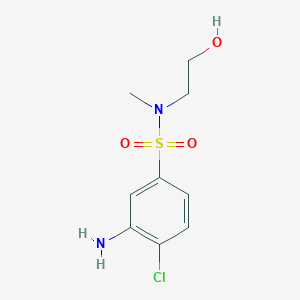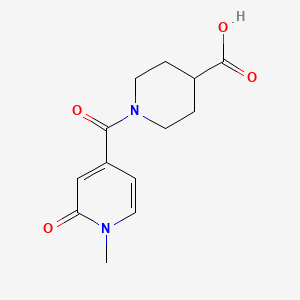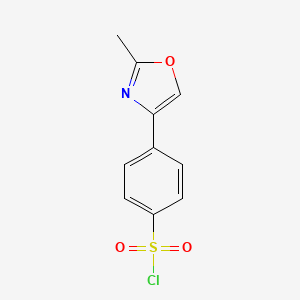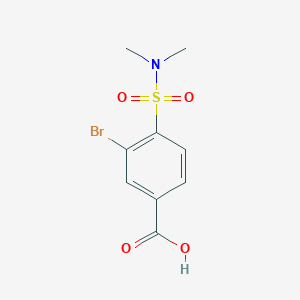
3-Bromo-4-(dimethylsulfamoyl)benzoic acid
Vue d'ensemble
Description
“3-Bromo-4-(dimethylsulfamoyl)benzoic acid” is a chemical compound with the molecular formula C9H10BrNO4S . It has an average mass of 308.149 Da and a mono-isotopic mass of 306.951385 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid core with a bromine atom at the 3rd position and a dimethylsulfamoyl group at the 4th position . The compound has a density of 1.7±0.1 g/cm^3, a boiling point of 455.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molar refractivity of 62.7±0.4 cm^3, a polar surface area of 83 Å^2, and a molar volume of 183.7±3.0 cm^3 .Applications De Recherche Scientifique
Influence on Halogen Bond Strength
Research into the influence of substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acids has shown that methoxy-substituents can significantly alter the intermolecular interactions within these compounds. For example, a study demonstrated that 4-bromo-3,5-di(methoxy)benzoic acid exhibits shorter Br … Br distances compared to the parent 4-bromobenzoic acid, indicative of stronger halogen bonding potentially relevant to the design of novel molecular assemblies or materials (Pablo A. Raffo et al., 2016).
Industrial Process Scale-Up
Another area of research involving halogenated benzoic acid derivatives includes the development of efficient industrial-scale processes. For instance, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, highlights the relevance of such compounds in pharmaceutical manufacturing. The process showcases the utility of halogenated benzoic acids in the synthesis of therapeutics, emphasizing cost-effectiveness and scalability (Yi Zhang et al., 2022).
Uranyl Assembly in Solid State
The structural role of bromo-substituted benzoic acids in uranyl coordination compounds has been explored, with studies revealing the impact of these ligands on uranyl speciation and supramolecular assembly. This research contributes to our understanding of uranyl chemistry and could inform the development of materials for nuclear waste remediation or advanced nuclear fuel cycles (Korey P. Carter et al., 2015).
Halogen Bond Influence on Solid Solutions
Investigations into how halogen bonds affect the packing preferences in solid solutions of isomeric compounds, including bromo-chloro benzoic acids, offer insights into the design of materials with specific crystalline properties. This research has implications for materials science, particularly in the engineering of molecular crystals with desired physical properties (Titas Pramanik et al., 2017).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . In case of contact, wash with plenty of soap and water. If swallowed, seek immediate medical assistance .
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-4-(dimethylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZZRMYVFSLWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)
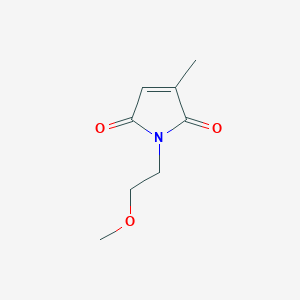
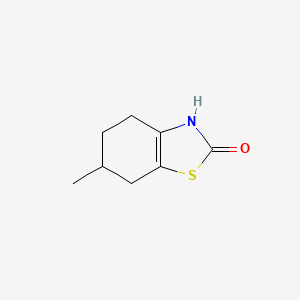
![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B1517495.png)
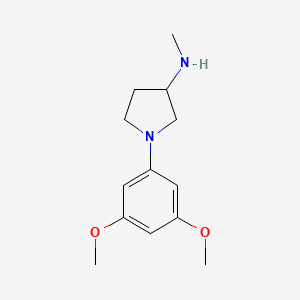
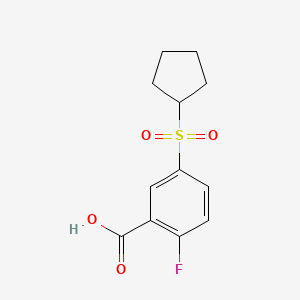


![4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1517502.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}aniline](/img/structure/B1517504.png)

